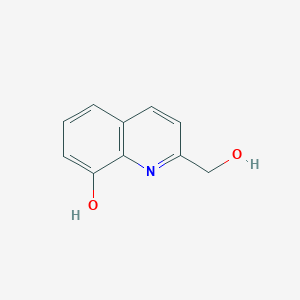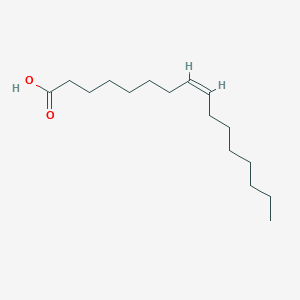
8-Hexadecenoic acid, (8Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hexadecenoic acid, (8Z)-, also known as palmitoleic acid, is a monounsaturated fatty acid that belongs to the omega-7 family. It is commonly found in various animal and plant sources, including macadamia nuts, sea buckthorn berries, and salmon. Palmitoleic acid has gained significant interest in recent years due to its potential health benefits and therapeutic applications.
Applications De Recherche Scientifique
Myocardial Imaging
8-Hexadecenoic acid, particularly in its iodinated form as 123I-hexadecenoic acid, has shown potential in myocardial imaging. It is rapidly degraded in the myocardium, allowing for the estimation of regional myocardial perfusion and distinguishing viable ischemic tissue from infarcted tissue. Its high count rates with the iodine label enable qualitative multiprojection images and quantifiable single projection high count images, beneficial in diagnosing ischemic defects in anginal patients without stress induction (Poe et al., 1977).
Pheromone Biosynthesis
8-Hexadecenoic acid is also significant in pheromone biosynthesis. Studies have demonstrated its role as a precursor in the biosynthesis of bombykol, a sex pheromone in silkworm moths. This process involves the conversion of 8-hexadecenoic acid to bombykol and bombyk acid, highlighting its importance in insect communication and reproductive behavior (Yamaoka et al., 2005).
Fatty Acid Research and Biomarker Development
Research on hexadecenoic fatty acid isomers, including 8-hexadecenoic acid, has opened avenues in plasma lipidomic studies and biomarker development. These studies focus on their synthesis, identification in different lipid classes, and potential applications in evaluating fatty acid pathways in various health conditions, including metabolic diseases and cellular stress (Sansone et al., 2013).
Anti-Inflammatory Properties
Positional isomers of hexadecenoic acid, including 8-hexadecenoic acid, are being studied for their anti-inflammatory properties. For instance, palmitoleic acid, a hexadecenoic acid isomer, has been identified as having beneficial actions in metabolic diseases. These studies explore the regulation, distribution, and mobilization of these fatty acids within cells, particularly in inflammatory conditions (Astudillo et al., 2020).
Propriétés
Numéro CAS |
17004-62-5 |
|---|---|
Nom du produit |
8-Hexadecenoic acid, (8Z)- |
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
(Z)-hexadec-8-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h8-9H,2-7,10-15H2,1H3,(H,17,18)/b9-8- |
Clé InChI |
NJTVGRDDFBKQLU-HJWRWDBZSA-N |
SMILES isomérique |
CCCCCCC/C=C\CCCCCCC(=O)O |
SMILES |
CCCCCCCC=CCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCC=CCCCCCCC(=O)O |
Autres numéros CAS |
28039-99-8 |
Synonymes |
8-HEXADECANOICACID |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)
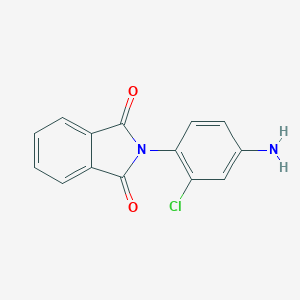

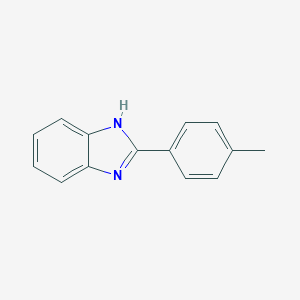
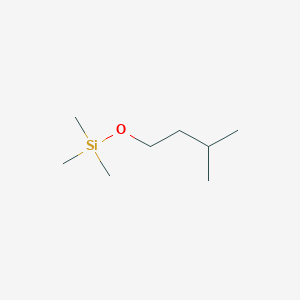
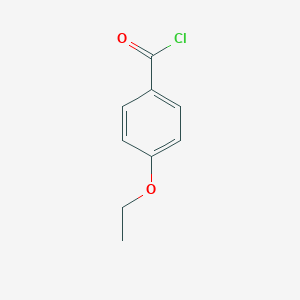

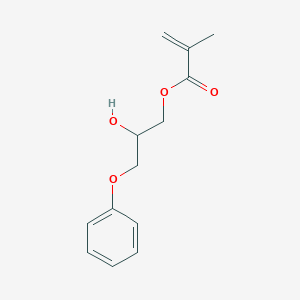


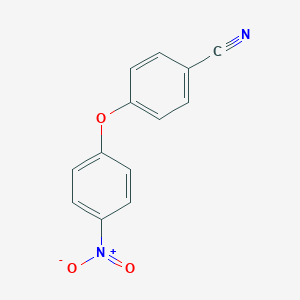
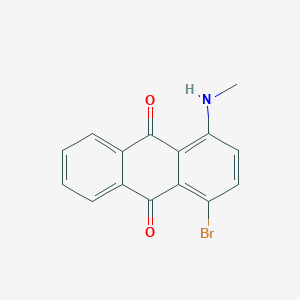
![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)
